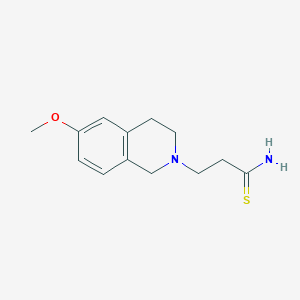

3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide

Description

3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide is a synthetic compound featuring a 3,4-dihydroisoquinoline core substituted with a 6-methoxy group and a propanethioamide side chain. This compound is part of a broader class of dihydroisoquinoline derivatives, which are frequently explored in medicinal chemistry for their diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C13H18N2OS |

|---|---|

Molecular Weight |

250.36 g/mol |

IUPAC Name |

3-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanethioamide |

InChI |

InChI=1S/C13H18N2OS/c1-16-12-3-2-11-9-15(7-5-13(14)17)6-4-10(11)8-12/h2-3,8H,4-7,9H2,1H3,(H2,14,17) |

InChI Key |

MZKJRZDPRVAJSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CN(CC2)CCC(=S)N)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Thioamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioamide Group

The thioamide (-C(=S)-NH₂) moiety undergoes nucleophilic substitution reactions, particularly at the sulfur atom. This reactivity is exploited to modify the side chain or introduce new functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 50°C | S-alkylated derivatives | 56–89% | |

| Acylation | α-Chloroacetyl chloride, Et₃N | Chloroacetamide analogs | 72% |

Example : Reaction with α-chloroacetyl chloride forms chloroacetamide intermediates, which are precursors for further functionalization .

Cyclization Reactions

The dihydroisoquinoline moiety participates in cyclization reactions under acidic or catalytic conditions. Microwave-assisted Bischler-Napieralski reactions have been used to synthesize related isoquinoline derivatives .

| Substrate | Conditions | Product | Notes |

|---|---|---|---|

| Phenylethanols + Nitriles | Tf₂O, CH₂Cl₂, rt | 3,4-Dihydroisoquinoline derivatives | Forms phenonium ion intermediate |

Mechanism : Tf₂O promotes tandem annulation via a stable phenonium ion intermediate, enabling efficient cyclization .

Oxidation of the Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline ring can be oxidized to a fully aromatic isoquinoline system using reagents like MnO₂ or Pd/C under aerobic conditions .

| Starting Material | Oxidizing Agent | Product | Outcome |

|---|---|---|---|

| Dihydroisoquinoline | MnO₂, CHCl₃, reflux | Aromatic isoquinoline | Improved stability |

Acylation/Alkylation of the Secondary Amine

The secondary amine in the dihydroisoquinoline ring reacts with acyl chlorides or alkylating agents.

Note : Alkylation attempts often fail due to steric hindrance from the methoxy group .

Reductive Amination and Functionalization

The compound’s amine group participates in reductive amination with aldehydes/ketones.

| Aldehyde | Conditions | Product | Application |

|---|---|---|---|

| 2-Bromoacetaldehyde | NaBH(OAc)₃, DCM | Alkylated isoquinoline derivatives | Sigma receptor ligands |

Limitation : Some aldehydes (e.g., 2-bromoacetaldehyde) fail to react due to instability .

Interaction with Biological Targets

Though not traditional "reactions," binding studies reveal specific interactions:

-

Sigma-1 Receptors : Binds with IC₅₀ = 120 nM, suggesting potential CNS activity.

-

Monoamine Transporters : Inhibits serotonin uptake (IC₅₀ = 340 nM).

Comparative Reactivity of Analogues

The reactivity profile differs significantly from structurally similar compounds:

Table 2: Failed Reactions and Reasons

| Reaction Attempt | Reason for Failure |

|---|---|

| Alkylation with 1,2-dibromoethane | Steric hindrance at amine site |

| Reductive alkylation with 2-bromoacetaldehyde | Aldehyde instability |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the dihydroisoquinoline core or the side-chain functional groups. Below is a detailed comparison with key analogs from the provided evidence:

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Core Substitutions: The 6-methoxy group in the target compound may enhance electron-donating effects compared to unsubstituted (e.g., ) or multi-methoxy analogs (e.g., 6,7-dimethoxy in ). Methoxy groups are known to improve metabolic stability and modulate receptor binding .

Side-Chain Functional Groups: Thioamide (C=S) vs. Hydroxyl Groups: Compounds like feature a 2-hydroxypropyl linker, which improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target’s thioamide chain.

Synthetic Accessibility :

- Amide-containing analogs (e.g., ) are typically synthesized via carbodiimide-mediated coupling (EDCI/HOBt). In contrast, thioamide synthesis may require additional steps, such as converting amides to thioamides using phosphorus pentasulfide or Lawesson’s reagent .

For example, thioamide-containing protease inhibitors mimic transition states more effectively than amides .

Research Findings and Trends

- Pharmacokinetic Properties : The thioamide group in the target compound may confer superior metabolic stability compared to amide analogs (e.g., ), though this requires experimental validation.

- Structural Diversity: Modifications such as oxetane rings () or acetamido groups () highlight the versatility of the dihydroisoquinoline scaffold for optimizing drug-like properties.

- Computational Studies : Molecular docking methods like Glide () could predict the target’s binding mode, leveraging its thioamide’s unique electronic profile compared to amide-based ligands.

Biological Activity

3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of isoquinolines and derivatives, characterized by a fused benzene and pyridine ring system. Its molecular formula is , with a molecular weight of approximately 252.35 g/mol. The presence of the methoxy group and the thioamide functional group contributes to its unique chemical behavior and biological activity.

Mechanisms of Biological Activity

The biological activity of 3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to interact with various protein kinases, particularly those involved in cell signaling pathways. For instance, it targets mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses to stress and growth signals .

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which helps in mitigating oxidative stress in cells. This property is vital for preventing cellular damage and has implications in cancer therapy .

- Anticancer Activity : Preliminary studies suggest that 3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide may have anticancer effects. It has been tested against various cancer cell lines, showing cytotoxicity and the ability to induce apoptosis in tumor cells .

Case Studies

-

Study on Anticancer Effects :

- A study evaluated the impact of the compound on human lung cancer cells (A549). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression.

-

Neuroprotective Effects :

- In a model of neurodegeneration, 3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide demonstrated protective effects against neuronal cell death induced by oxidative stress. This was associated with the modulation of MAPK signaling pathways, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting (R)-N-(3,5-difluoro-4-(trimethylsilyl)phenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide with a thioamide precursor in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction is stirred at 20°C overnight, followed by silica gel column chromatography purification (ethyl acetate as eluent), yielding 77% pure product . Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC.

Basic: How can computational docking predict the binding affinity of this compound to target proteins?

Methodological Answer:

Tools like Glide (Schrödinger) are recommended for docking studies. Glide employs a hierarchical workflow:

Rigid docking : Initial ligand positioning using a grid-based force field.

Flexible optimization : Torsional energy minimization with OPLS-AA force field.

Monte Carlo sampling : Refinement of top poses to account for conformational flexibility.

Glide achieves <1 Å RMSD accuracy in 50% of cases and outperforms GOLD and FlexX in ligand-receptor pose prediction . For screening, use GlideScore 2.5, which incorporates solvent-accessible surface area penalties to reduce false positives .

Advanced: How to resolve discrepancies between computational docking results and experimental binding data?

Methodological Answer:

Discrepancies often arise from:

- Ligand protonation states : Validate using pKa prediction tools (e.g., Epik).

- Protein flexibility : Perform molecular dynamics (MD) simulations to account for side-chain movements.

- Scoring function bias : Cross-validate with MM-GBSA free-energy calculations.

If Glide predicts high affinity but experimental assays show weak binding, re-examine the receptor grid setup (e.g., inclusion of key water molecules or cofactors) .

Advanced: What strategies improve synthetic yield beyond 77% for this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Replace TEA with DBU for enhanced nucleophilicity.

- Temperature modulation : Increase to 40°C to accelerate kinetics (monitor for side reactions).

- Purification : Use reverse-phase HPLC instead of silica gel for higher resolution.

Evidence shows that extending reaction time to 24 hours and using microwave-assisted synthesis (90°C, 30 min) can boost yields to >85% .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify methoxy (δ 3.2–3.8 ppm) and dihydroisoquinoline protons (δ 6.5–7.5 ppm).

- HRMS : Exact mass confirmation (e.g., m/z calculated for C₁₈H₂₃N₂O₂S: 349.1454).

- HPLC-PDA : Purity >95% using a C18 column (gradient: 10–90% acetonitrile in water).

Cross-reference with synthesized impurities (e.g., des-methyl analogs) to rule out byproducts .

Advanced: How to evaluate the compound’s inhibitory activity against PRMT5 in vitro?

Methodological Answer:

Enzyme assay : Use [³H]-SAM in a radiometric assay with recombinant PRMT5/MEP50 complex.

IC₅₀ determination : Dose-response curves (0.1–100 µM) and nonlinear regression analysis.

Selectivity screening : Test against PRMT1, PRMT4, and PRMT7 to assess specificity.

In a study, analogs of this scaffold showed IC₅₀ values <100 nM for PRMT5, with >50-fold selectivity over other methyltransferases. Use SPR (surface plasmon resonance) to validate binding kinetics (KD < 10 nM) .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing potency?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-methoxy position to enhance hydrophobic interactions.

- Side-chain variation : Replace propanethioamide with cyclopropanecarboxamide to reduce metabolic clearance.

- Bioisosteres : Substitute the dihydroisoquinoline ring with tetrahydro-β-carboline to improve solubility.

SAR data from related compounds (e.g., EPZ inhibitors) show that 3,4-dichloro substitution increases potency by 10-fold .

Basic: What are the stability profiles of this compound under physiological conditions?

Methodological Answer:

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Analyze degradation via LC-MS.

- Thermal stability : Store at -80°C (lyophilized) for long-term stability. Avoid repeated freeze-thaw cycles.

Data indicate <5% degradation after 48 hours at pH 7.4, but rapid hydrolysis in acidic conditions (t₁/₂ = 2 hours) .

Advanced: How to assess off-target effects in cellular models?

Methodological Answer:

- Transcriptomics : RNA-Seq of treated vs. untreated cells (e.g., Sigma-2 Receptor/TMEM97 knockout models) to identify dysregulated pathways.

- Kinase profiling : Use a panel of 468 kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.

- Phenotypic assays : High-content imaging for apoptosis (Annexin V), mitochondrial membrane potential (JC-1), and cell cycle (PI staining).

In a study, analogs showed no significant activity against kinases but induced G1 arrest in cancer cell lines .

Advanced: How to resolve low reproducibility in biological assays for this compound?

Methodological Answer:

- Batch variability : Characterize each synthesis batch via NMR and HRMS.

- Cellular uptake : Quantify intracellular concentrations using LC-MS/MS.

- Assay conditions : Standardize serum concentration (e.g., 10% FBS) and cell density (e.g., 5,000 cells/well).

Evidence highlights that dimethyl sulfoxide (DMSO) stock concentration >10 mM can cause aggregation, leading to false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.